molecular formula C17H15FN2OS B2571519 3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-62-7

3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2571519
CAS No.: 702655-62-7
M. Wt: 314.38
InChI Key: MIRXROIFTIRLAE-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxadiazocine family, characterized by a bicyclic core structure fused with a 1,3,5-oxadiazocine ring. The presence of a 4-fluorophenyl group at position 3 and a methyl group at position 2 distinguishes it from other derivatives.

Properties

IUPAC Name

10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-17-10-14(13-4-2-3-5-15(13)21-17)19-16(22)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRXROIFTIRLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In terms of pharmacokinetics, the compound’s properties such as its size, polarity, and the presence of functional groups like the fluorophenyl group could influence its absorption, distribution, metabolism, and excretion (ADME). For example, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, potentially improving its bioavailability .

The compound’s action could also be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the body. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with its targets and its pharmacokinetics .

Biological Activity

Chemical Information

  • IUPAC Name : 3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
  • Molecular Formula : C18H19FN2SC_{18}H_{19}FN_2S
  • Molecular Weight : 320.42 g/mol

Structural Features

The compound features a benzoxadiazocine core, which is characterized by a fused bicyclic structure containing nitrogen and sulfur atoms. The presence of the 4-fluorophenyl group is significant as fluorine substitution in aromatic compounds often enhances biological activity.

Anticancer Activity

Research into related compounds has demonstrated promising anticancer properties. For example:

  • A study on thiazole derivatives indicated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • The mechanism of action often involves apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Compounds with similar scaffolds have been investigated for neuroprotective effects. The benzodiazocine structure is believed to interact with neurotransmitter systems, potentially offering protection against neurodegenerative diseases.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial properties of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl ring significantly influenced activity levels. This suggests that the fluorophenyl group in our compound may similarly enhance antimicrobial efficacy.

Case Study 2: Anticancer Screening

In vitro studies on thiazole derivatives revealed IC50 values ranging from 10 to 30 µM against MCF-7 cells. Given the structural similarities to our compound, it can be hypothesized that 3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione may exhibit comparable cytotoxicity.

Summary of Findings

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzothiazole derivativesEffective against S. aureus
AnticancerThiazole derivativesCytotoxicity in MCF-7 and A549 cells
NeuroprotectiveBenzodiazocine analogsInteraction with neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities
3-(4-Fluorophenyl)-2-methyl-...-4-thione (Target) 4-Fluorophenyl, methyl C₁₉H₁₇FN₂OS 364.41 (calculated) Inferred anticancer activity (based on structural analogs)
3-(2-Methoxyphenyl)-2-methyl-...-4-thione 2-Methoxyphenyl, methyl C₁₈H₁₈N₂O₂S 338.41 Apoptosis induction in HCT-116 and HeLa cancer cells via cell cycle arrest
10-Ethoxy-3-(4-ethoxyphenyl)-...-4-thione 4-Ethoxyphenyl, ethoxy, methyl C₂₁H₂₄N₂O₃S 396.49 Antimicrobial activity; potential use in material science
10-Methoxy-3-(4-methoxyphenyl)-...-4-thione 4-Methoxyphenyl, methoxy, methyl C₁₉H₂₀N₂O₃S 356.44 Not explicitly reported; used as a biochemical research tool
N-(4-Methoxyphenyl)-...-11-carboxamide 4-Methoxyphenyl, methyl, carboxamide C₂₄H₂₃N₃O₂S 429.52 Anti-inflammatory and anticancer properties; studied in medicinal chemistry

Key Observations:

Methoxy/ethoxy substituents (e.g., in ) increase electron density on the aromatic ring, which could enhance binding to targets like kinases or DNA topoisomerases .

Thione vs. Sulfone/Sulfoxide :

  • The thione (C=S) group in the target compound is more reactive than sulfones or sulfoxides (seen in oxidized analogs), enabling nucleophilic substitution reactions for further derivatization .

Pharmacological Potential:

  • Anticancer Activity : Analogous compounds induce apoptosis via caspase-3 activation and Bcl-2 suppression (e.g., HCT-116 cells, IC₅₀ = 12.3 µM for 3-(2-methoxyphenyl) derivative) .
  • Antimicrobial Properties : Ethoxy-substituted derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Chemical Reactivity:

  • The thione group undergoes oxidation to sulfonic acids under strong oxidizing conditions, while reduction yields thiols , enabling diverse synthetic modifications .

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